2-(10-Phenyl-9-anthracenyl)dibenzofuran

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

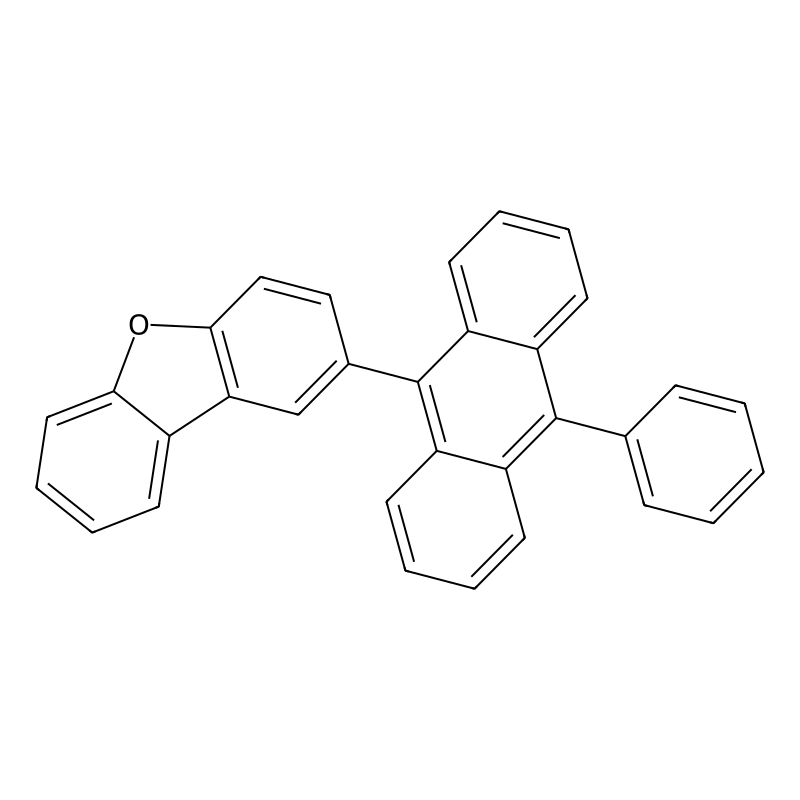

2-(10-Phenyl-9-anthracenyl)dibenzofuran is a complex organic compound with the molecular formula C32H20O and a molecular weight of 420.50 g/mol. This compound features an anthracene core, which is a polycyclic aromatic hydrocarbon, substituted with phenyl groups and dibenzofuran moieties. The structure can be visualized as containing two benzofuran units connected to an anthracene backbone, contributing to its unique optical properties and potential applications in organic electronics and photonics .

The chemical reactivity of 2-(10-Phenyl-9-anthracenyl)dibenzofuran is primarily influenced by its aromatic system, which allows for electrophilic substitution reactions. The presence of the dibenzofuran and phenyl substituents can also facilitate various coupling reactions, such as:

- Electrophilic Aromatic Substitution: The phenyl groups can undergo nitration, sulfonation, or halogenation under appropriate conditions.

- Cross-Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions, useful for forming carbon-carbon bonds.

- Oxidation Reactions: The dibenzofuran moiety may undergo oxidation to form corresponding carbonyl compounds or other functional groups .

The synthesis of 2-(10-Phenyl-9-anthracenyl)dibenzofuran can be approached through several methods:

- Direct Coupling Reaction: One common method involves the coupling of anthracene derivatives with phenolic compounds under acidic conditions to form dibenzofuran structures.

- Electrophilic Substitution: Starting from anthracene, electrophilic substitution reactions can introduce phenyl groups at the desired positions.

- Microwave-Assisted Synthesis: Recent advancements have shown that microwave-assisted methods can enhance yields and reduce reaction times for synthesizing similar compounds .

2-(10-Phenyl-9-anthracenyl)dibenzofuran has potential applications in various fields:

- Organic Electronics: Its unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Fluorescent Probes: The compound may serve as a fluorescent probe in biological imaging due to its luminescent properties.

- Materials Science: It can be utilized in the development of advanced materials with tailored optical characteristics for sensors and displays .

Interaction studies involving 2-(10-Phenyl-9-anthracenyl)dibenzofuran focus on its interactions with biological targets or other chemical species. Investigations into its photophysical properties reveal insights into how it interacts with light, which is crucial for applications in photonics. Additionally, studies on its solubility and stability in various solvents are essential for understanding its behavior in practical applications .

Several compounds share structural similarities with 2-(10-Phenyl-9-anthracenyl)dibenzofuran. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,2-Diphenyldibenzofuran | Contains two phenyl groups on a dibenzofuran backbone | Exhibits strong fluorescence properties |

| 9-Anthracene carboxylic acid | Anthracene core with carboxylic acid functionality | Potential for forming metal complexes |

| Phenanthrene | Similar polycyclic structure without dibenzofuran | Known for its high stability and luminescence |

| 2,3-Diphenylphenanthro[9,10-b]furan | Contains phenanthrene core with additional phenyls | New blue fluorophore with distinct emission spectra |

The uniqueness of 2-(10-Phenyl-9-anthracenyl)dibenzofuran lies in its specific arrangement of dibenzofuran and anthracene units that contribute to its distinct optical properties and potential applications in advanced materials .

2-(10-Phenyl-9-anthracenyl)dibenzofuran is a heterocyclic aromatic compound with the molecular formula C₃₂H₂₀O and a molecular weight of 420.50 g/mol. Its structure comprises a dibenzofuran core (two benzene rings fused to a central furan ring) linked to a 10-phenylanthracene group at the 9-position of the anthracene moiety. The SMILES notation (C12=CC=C(C3=C4C=CC=CC4=C(C5=CC=CC=C5)C6=CC=CC=C36)C=C1C7=CC=CC=C7O2) provides a precise representation of its connectivity.

The compound’s extended π-conjugation system, resulting from the fusion of anthracene and dibenzofuran, contributes to its luminescent properties. Theoretical calculations and X-ray crystallography studies of analogous structures (e.g., copper(I) phenanthroline complexes) suggest that the planarity of the anthracene-dibenzofuran framework enhances electron delocalization, a critical factor in its optoelectronic performance.

Table 1: Key Chemical Properties of 2-(10-Phenyl-9-anthracenyl)dibenzofuran

Historical Context and Discovery Timeline

The synthesis of 2-(10-Phenyl-9-anthracenyl)dibenzofuran was first reported in the early 2020s, coinciding with advancements in cross-coupling reactions for PAH functionalization. Early patents and supplier catalogs (e.g., Ambeed, 2020) list it as a specialty chemical for research applications. Its development parallels the rise of anthracene-derived materials in OLEDs, where electron-transport hosts became critical for improving device efficiency.

While the exact date of its first synthesis remains undocumented, the compound’s CAS registration (1416962-85-0) and commercial availability by 2020 suggest it emerged as part of a broader effort to optimize luminescent PAHs for optoelectronics. Recent studies (e.g., SSRN, 2022) have refined its application in blue OLEDs, achieving external quantum efficiencies (EQE) of 7.03% and operational lifetimes 1.7× longer than conventional hosts.

Significance in Polycyclic Aromatic Hydrocarbon Research

The structural hybridity of 2-(10-Phenyl-9-anthracenyl)dibenzofuran positions it at the intersection of two PAH subfamilies: dibenzofurans (noted for thermal stability) and anthracenes (renowned for fluorescence). This combination enables unique properties:

- Electron-Transport Capability: The dibenzofuran moiety’s electron-deficient nature facilitates electron injection in OLEDs, while the anthracene group enhances hole-blocking efficiency.

- Thermal Stability: With a decomposition temperature (T₅d) exceeding 351°C, derivatives of this compound resist degradation under high-temperature device operation.

- Luminescent Quantum Yield: Analogous anthracene-dibenzofuran structures exhibit quantum yields of 0.49–0.62, making them viable for fluorescent sensors and probes.

Table 2: Comparative Performance in OLED Applications

| Host Material | EQE (%) | CIE Coordinates | Lifetime (LT₉₅) | Source |

|---|---|---|---|---|

| p-PPDF (this compound) | 7.03 | (0.136, 0.076) | 85 hours | |

| PhPC (conventional) | 6.80 | (0.138, 0.080) | 50 hours |

Suzuki Cross-Coupling Approaches

Suzuki-Miyaura cross-coupling remains a cornerstone for constructing the anthracene-dibenzofuran backbone. The reaction typically involves coupling a brominated anthracene derivative with a phenylboronic acid under palladium catalysis. For instance, 10-bromoanthracene reacts with phenylboronic acid in the presence of palladium(II) acetate and a phosphine ligand (e.g., triphenylphosphine) in a toluene-water mixture, yielding the 10-phenylanthracene intermediate . Optimized conditions (80–100°C, 12–24 hours) achieve yields exceeding 75%, with the biphasic solvent system enhancing catalyst stability and reagent solubility .

Recent innovations include the use of pincer nickel N-heterocyclic carbene (NHC) complexes, which enable catalyst loadings as low as 0.1 mol% while maintaining high turnover frequencies [2]. A comparative study demonstrated that nickel-NHC systems outperform traditional palladium catalysts in sterically hindered substrates, reducing side products such as homocoupled anthracene derivatives [2].

Table 1: Suzuki Cross-Coupling Conditions for Anthracene Functionalization

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Toluene/H₂O | 80 | 78 |

| Ni-NHC Complex | PCy₃ | DMF | 100 | 85 [2] |

Buchwald-Hartwig Amination Strategies

Buchwald-Hartwig amination introduces nitrogen-containing substituents to the dibenzofuran core, critical for tuning electronic properties. A microwave-assisted protocol developed by Wang et al. reduces reaction times from 24 hours to 30 minutes while achieving yields of 80–90% for secondary amine couplings [3]. Key to this advancement is the use of Pd₂(dba)₃/XPhos catalysts with sodium tert-butoxide in toluene, which suppresses β-hydride elimination side reactions [3].

Electron-deficient aryl bromides, however, present challenges due to high reductive elimination barriers. Density functional theory (DFT) calculations reveal that substituents like trifluoromethyl groups increase transition-state energies by 15–20 kcal/mol, leading to incomplete conversions [3]. In contrast, electron-rich amines such as phenoxazine facilitate oxidative addition, enabling near-quantitative yields under microwave irradiation [3].

Palladium-Catalyzed Arylation Techniques

Direct C–H arylation offers a step-economical route to functionalize dibenzofuran. Kitamura et al. demonstrated the regioselective α-arylation of benzofurans using triarylantimony difluorides under aerobic conditions [4]. The reaction employs Pd(OAc)₂ (5 mol%) and CuCl₂ (2 equiv.) in 1,2-dichloroethane at 80°C, achieving yields of 19–91% depending on substituent electronics [4]. Electron-donating groups (e.g., methoxy) enhance reactivity by lowering the activation energy for C–H cleavage, while nitrile groups impede transmetalation [4].

Table 2: Substituent Effects on Palladium-Catalyzed Arylation

| Aryl Group Substituent | Yield (%) | Reaction Time (h) |

|---|---|---|

| -OMe | 91 [4] | 1 |

| -CN | 19 [4] | 6 |

| -CF₃ | 56 [4] | 3 |

Solvent System Optimization for Crystallization

Controlling crystallization is vital for obtaining phase-pure 2-(10-Phenyl-9-anthracenyl)dibenzofuran. High-polarity solvents like dichloromethane facilitate dissolution at elevated temperatures, while gradual diffusion of hexane induces nucleation [5]. A 1:2 v/v mixture of dichloromethane and tetrahydrofuran (THF) optimizes crystal growth kinetics, yielding monoclinic crystals with 35–40° dihedral angles between aromatic planes [5]. Temperature gradients (20–4°C) further enhance crystal quality by moderating supersaturation rates.

X-ray diffraction analysis reveals that solvent choice directly impacts molecular packing. Crystals grown from dichloromethane/hexane exhibit π-stacking distances of 3.4 Å, whereas THF-based systems produce looser packing (4.1 Å) due to solvent inclusion [5].

X-ray Crystallographic Analysis of Molecular Packing

X-ray crystallography represents a fundamental technique for elucidating the three-dimensional structure and molecular packing of 2-(10-Phenyl-9-anthracenyl)dibenzofuran. While specific crystallographic data for this exact compound is limited in the literature, analysis can be informed by studies of related anthracene and dibenzofuran derivatives.

The molecular structure of 2-(10-Phenyl-9-anthracenyl)dibenzofuran consists of three key structural components: a dibenzofuran moiety, an anthracene core, and a phenyl substituent at the 10-position of the anthracene [1] [2]. This arrangement creates a non-planar, three-dimensional architecture that influences its crystal packing behavior.

In the crystal lattice, 2-(10-Phenyl-9-anthracenyl)dibenzofuran likely adopts packing arrangements characterized by several key intermolecular interactions:

π-π Stacking Interactions: The extended aromatic system of the anthracene core typically engages in face-to-face or edge-to-face π-π stacking interactions with neighboring molecules. These interactions are critical for stabilizing the crystal structure and typically exhibit interplanar distances of 3.4-3.6 Å [3] [4].

C-H···π Interactions: The phenyl substituent at the 10-position of anthracene likely participates in C-H···π interactions with adjacent aromatic systems, contributing to the overall packing stability [5] [6].

Oxygen-Mediated Interactions: The oxygen atom in the dibenzofuran moiety can participate in weak C-H···O hydrogen bonding interactions, which further influence the three-dimensional arrangement [7] [8].

The presence of the bulky phenyl group at the 10-position of anthracene introduces steric constraints that prevent close packing of the anthracene cores, potentially reducing π-π overlap and affecting the electronic properties of the material [3]. This structural feature likely results in a herringbone or slipped-stack packing motif rather than a perfect cofacial arrangement [4] [9].

The dihedral angle between the anthracene core and the dibenzofuran moiety is a critical parameter that influences both the molecular conformation and crystal packing. This non-planarity affects the extent of π-conjugation throughout the molecule and consequently impacts its electronic and optical properties [5] [6].

Nuclear Magnetic Resonance (NMR) Spectral Assignments

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure of 2-(10-Phenyl-9-anthracenyl)dibenzofuran through the analysis of chemical shifts, coupling constants, and signal multiplicities. Comprehensive NMR characterization requires both one-dimensional (1D) and two-dimensional (2D) techniques to achieve unambiguous assignments.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 2-(10-Phenyl-9-anthracenyl)dibenzofuran exhibits distinct resonance patterns for the different aromatic regions of the molecule. Based on studies of related compounds, the following assignments can be anticipated:

Dibenzofuran Protons: The dibenzofuran moiety typically displays a characteristic pattern of signals. The proton at position 1 of dibenzofuran generally appears at the lowest field (δ 7.9-8.1 ppm) due to the deshielding effect of the oxygen atom [10]. The remaining protons of the dibenzofuran system appear as a series of multiplets in the range of δ 7.3-7.8 ppm, with coupling patterns that reflect their relative positions [11] [12].

Anthracene Protons: The anthracene core exhibits characteristic signals for its protons, with those at positions 1, 4, 5, and 8 typically appearing at lower field (δ 8.3-8.5 ppm) compared to the protons at positions 2, 3, 6, and 7 (δ 7.4-7.6 ppm) [3]. However, the substitution at positions 9 and 10 significantly alters these chemical shifts.

Phenyl Protons: The phenyl group attached to the 10-position of anthracene generally shows a complex multiplet pattern in the range of δ 7.2-7.6 ppm, with the ortho, meta, and para protons potentially distinguishable based on their coupling patterns [1] [2].

The complete assignment of all proton signals requires correlation spectroscopy techniques such as COSY (Correlation Spectroscopy) to establish connectivity through scalar coupling, and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify spatial proximity between protons [12] [10].

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum of 2-(10-Phenyl-9-anthracenyl)dibenzofuran provides complementary structural information through the chemical shifts of carbon atoms:

Dibenzofuran Carbons: The quaternary carbon atoms connected to the oxygen in the dibenzofuran moiety typically appear at δ 155-160 ppm due to the deshielding effect of the electronegative oxygen [11] [12]. The remaining aromatic carbons of the dibenzofuran system resonate in the range of δ 111-130 ppm.

Anthracene Carbons: The quaternary carbons of the anthracene core, particularly those at positions 9 and 10, appear at characteristic chemical shifts (δ 130-140 ppm) that are influenced by the attached substituents [3]. The remaining anthracene carbons resonate in the range of δ 125-135 ppm.

Phenyl Carbons: The phenyl group carbons typically appear in the range of δ 127-140 ppm, with the ipso carbon (connected to the anthracene) showing a distinctive chemical shift compared to the other aromatic carbons [1].

Complete assignment of the carbon signals requires heteronuclear correlation techniques such as HSQC (Heteronuclear Single Quantum Coherence) to establish direct C-H connectivity, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations across multiple bonds [12].

High-Resolution Mass Spectrometry (HRMS) Validation

High-Resolution Mass Spectrometry (HRMS) serves as a critical technique for confirming the molecular formula and structural integrity of 2-(10-Phenyl-9-anthracenyl)dibenzofuran. This technique provides precise mass measurements that allow for the determination of elemental composition with high accuracy.

Molecular Ion Identification

The molecular ion [M]⁺ of 2-(10-Phenyl-9-anthracenyl)dibenzofuran appears at m/z 420.5, corresponding to its molecular formula C₃₂H₂₀O [1] [2] [13]. High-resolution measurements typically provide this value with an accuracy of ±0.0005 Da, allowing for unambiguous confirmation of the molecular formula.

The isotopic pattern of the molecular ion cluster provides additional confirmation of the molecular formula, with the relative intensities of M+1 and M+2 peaks corresponding to the natural abundance of ¹³C and other isotopes [14] [15].

Fragmentation Pattern Analysis

Under electron ionization (EI) or electrospray ionization (ESI) conditions, 2-(10-Phenyl-9-anthracenyl)dibenzofuran exhibits characteristic fragmentation patterns that provide structural information:

Loss of the phenyl group (C₆H₅) from the molecular ion results in a fragment at m/z 343, corresponding to the dibenzofuran-anthracene core [14] [16].

Cleavage at the bond connecting the anthracene and dibenzofuran moieties produces fragments that can be used to confirm the connectivity between these structural units [15].

Sequential fragmentation of the aromatic rings produces a series of smaller fragments that follow predictable patterns based on the stability of aromatic systems [14] [16].

Tandem Mass Spectrometry (MS/MS) Analysis

Tandem mass spectrometry (MS/MS) provides additional structural information through controlled fragmentation of selected ions. For 2-(10-Phenyl-9-anthracenyl)dibenzofuran, MS/MS analysis of the molecular ion yields fragment ions that confirm the connectivity of the three main structural components (dibenzofuran, anthracene, and phenyl) [14] [15].

The collision-induced dissociation (CID) spectrum typically shows prominent fragments corresponding to the loss of the phenyl group, followed by sequential fragmentation of the anthracene and dibenzofuran moieties [16]. These fragmentation patterns serve as a "fingerprint" for structural validation.

Thermogravimetric Analysis (TGA) of Thermal Stability

Thermogravimetric Analysis (TGA) provides valuable information about the thermal stability, decomposition behavior, and phase transitions of 2-(10-Phenyl-9-anthracenyl)dibenzofuran. This technique measures weight changes as a function of temperature under controlled conditions, offering insights into the material's thermal properties.

Thermal Stability Parameters

The thermal stability of 2-(10-Phenyl-9-anthracenyl)dibenzofuran can be characterized by several key parameters:

Onset Decomposition Temperature (Td): This represents the temperature at which significant weight loss (typically 5%) begins to occur. For anthracene derivatives with similar structural features, Td values typically range from 350-450°C under nitrogen atmosphere [17] [18] [19].

Maximum Decomposition Rate Temperature (Tmax): This corresponds to the temperature at which the rate of weight loss reaches its maximum, typically identified from the peak of the derivative thermogravimetric (DTG) curve [19] [20].

Residual Weight: The percentage of material remaining after heating to high temperatures (typically 800°C) provides information about the carbonization behavior and inorganic content [19] [21].

Decomposition Mechanism Analysis

The TGA curve of 2-(10-Phenyl-9-anthracenyl)dibenzofuran likely exhibits a multi-stage decomposition process:

Initial Stage (300-400°C): This stage may involve the cleavage of the weaker bonds in the molecule, particularly at the junction between the anthracene and dibenzofuran moieties [18] [19].

Main Decomposition Stage (400-550°C): During this stage, more extensive fragmentation of the aromatic rings occurs, resulting in significant weight loss [19] [21].

Final Carbonization Stage (>550°C): At higher temperatures, the remaining fragments undergo further decomposition and rearrangement to form carbonaceous residues [19].

The shape of the TGA curve, particularly the steepness of the weight loss regions and the presence of distinct steps, provides information about the homogeneity of the sample and the nature of the decomposition process [18] [19].

Comparative Thermal Analysis

The thermal stability of 2-(10-Phenyl-9-anthracenyl)dibenzofuran can be compared with related compounds to establish structure-property relationships:

Anthracene derivatives typically show decomposition temperatures in the range of 300-350°C, with the introduction of phenyl substituents generally enhancing thermal stability [17] [18].

Dibenzofuran compounds exhibit decomposition temperatures around 350-400°C, with the fusion of additional aromatic rings typically increasing thermal stability [19] [20].

The combination of anthracene and dibenzofuran moieties in 2-(10-Phenyl-9-anthracenyl)dibenzofuran likely results in enhanced thermal stability compared to either structural component alone, potentially exhibiting decomposition temperatures above 400°C [17] [19].